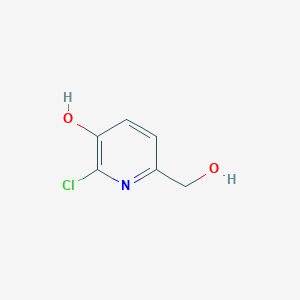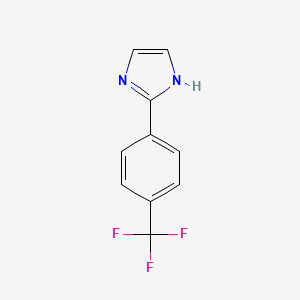
Schinicoumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Schinicoumarin, also known as 6,7,8-trimethoxycoumarin, is a naturally occurring coumarin derivative. This compound is found in various plants such as Cryptocarya bracteolata, Sapium discolor, and Platypodium elegans. It exhibits a range of biological activities, including anti-inflammatory, antioxidant, and carbonic anhydrase-I-inhibitory effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Schinicoumarin typically involves the Pechmann condensation reaction. This reaction is carried out by reacting resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions include heating the mixture to around 100°C for several hours .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of green solvents and catalysts is also explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
Schinicoumarin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are performed using aluminum chloride as a catalyst.
Major Products Formed
Applications De Recherche Scientifique
Schinicoumarin has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: It exhibits anti-inflammatory and antioxidant properties, making it useful in studying cellular processes and oxidative stress.
Medicine: Its potential anticancer and antimicrobial activities are explored for developing new therapeutic agents.
Industry: It is used in the formulation of perfumes and cosmetics due to its pleasant aroma and stability.
Mécanisme D'action
The mechanism of action of Schinicoumarin involves its interaction with various molecular targets and pathways:
Anti-inflammatory: It inhibits the synthesis of prostaglandins by blocking the activity of cyclooxygenase enzymes.
Antioxidant: It scavenges reactive oxygen species and enhances the activity of endogenous antioxidant enzymes.
Anticancer: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7-Trimethoxychromen-2-one: Similar in structure but differs in the position of methoxy groups.
6,7,8-Trimethoxycoumarin: Another coumarin derivative with similar biological activities.
Fraxinol methyl ether: A related compound with different pharmacological properties.
Uniqueness
Schinicoumarin is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C12H12O5 |
|---|---|
Poids moléculaire |
236.22 g/mol |
Nom IUPAC |
3,7,8-trimethoxychromen-2-one |
InChI |
InChI=1S/C12H12O5/c1-14-8-5-4-7-6-9(15-2)12(13)17-10(7)11(8)16-3/h4-6H,1-3H3 |
Clé InChI |
JPCDNRZQWAURND-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C=C(C(=O)O2)OC)OC |
SMILES canonique |
COC1=C(C2=C(C=C1)C=C(C(=O)O2)OC)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Ethoxyphenyl)methyl]piperidin-3-amine](/img/structure/B1366405.png)




![(1R,2R)-2-[(4-chlorophenyl)amino]cyclopentan-1-ol](/img/structure/B1366417.png)


![4-Chloro-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B1366426.png)

![3-{[3-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B1366428.png)


